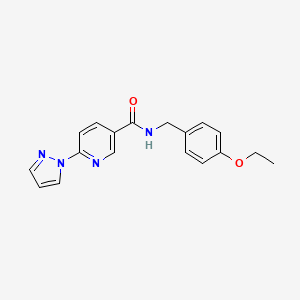

N-(4-ethoxybenzyl)-6-(1H-pyrazol-1-yl)nicotinamide

Description

Properties

IUPAC Name |

N-[(4-ethoxyphenyl)methyl]-6-pyrazol-1-ylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-2-24-16-7-4-14(5-8-16)12-20-18(23)15-6-9-17(19-13-15)22-11-3-10-21-22/h3-11,13H,2,12H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXALLQXHBRUGSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CNC(=O)C2=CN=C(C=C2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxybenzyl)-6-(1H-pyrazol-1-yl)nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine under suitable conditions.

Introduction of the 4-Ethoxybenzyl Group: The 4-ethoxybenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the nicotinamide core is replaced by the 4-ethoxybenzyl moiety.

Attachment of the 1H-Pyrazol-1-yl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxybenzyl)-6-(1H-pyrazol-1-yl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under suitable conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents on the nicotinamide core or the benzyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like alkyl halides or aryl halides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the nicotinamide core, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Antifungal Activity

Research indicates that derivatives of nicotinamide, including those with pyrazole moieties, exhibit significant antifungal properties. A study synthesized several derivatives and evaluated their antifungal activities against pathogens such as Sclerotinia sclerotiorum and Venturia mali. The findings demonstrated that compounds similar to N-(4-ethoxybenzyl)-6-(1H-pyrazol-1-yl)nicotinamide displayed promising fungicidal activity, with specific derivatives achieving effective concentrations (EC50) below 20 mg/L .

Anti-inflammatory Effects

Nicotinamide has demonstrated anti-inflammatory effects in various models. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in experimental settings . This property could be extrapolated to this compound, suggesting its utility in treating inflammatory diseases.

Insecticidal and Acaricidal Activities

Preliminary studies suggest that compounds containing the pyrazole structure exhibit moderate to high insecticidal and acaricidal activities against agricultural pests such as Tetranychus cinnabarinus and Plutella xylostella. The presence of the ethoxy group may enhance the compound's efficacy against these pests, making it a candidate for development as a biopesticide.

Mechanistic Insights and Future Directions

Understanding the mechanism of action of this compound is crucial for its application in therapeutic contexts. Studies on related compounds indicate interactions with specific biological targets involved in inflammatory pathways and pest resistance mechanisms. Further research is necessary to elucidate these interactions fully and to explore the compound's potential in various therapeutic areas.

Comparative Analysis of Related Compounds

The following table summarizes key features of this compound compared to other related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | Structure | Potential antifungal, neuroprotective, and anti-inflammatory properties |

| N-(4-methoxybenzyl)-6-(3,4-dimethylpyrazol-1-yl)nicotinamide | Structure | Similar pyrazole but fewer methyl groups; potentially lower biological activity |

| 6-(3,4-dimethylpyrazol-1-yl)nicotinamide | Structure | Exhibits moderate insecticidal activity; lacks ethoxy substitution |

Mechanism of Action

The mechanism of action of N-(4-ethoxybenzyl)-6-(1H-pyrazol-1-yl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: It can inhibit or activate enzymes involved in nicotinamide metabolism.

Modulating Receptor Activity: The compound may interact with receptors that recognize nicotinamide derivatives, influencing cellular signaling pathways.

Altering Gene Expression: It can affect the expression of genes regulated by nicotinamide-related pathways.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in substituents on the benzyl/aryl group and the heterocyclic appendages. Key examples include:

*Estimated based on molecular formula C₂₀H₂₀N₄O₂.

Key Observations:

- Molecular Weight : The brominated analog has the highest molecular weight (455.28 g/mol), while the 2-fluorophenyl analog is the lightest (282.27 g/mol). The target compound (~348.4 g/mol) falls within the typical range for drug-like molecules.

- HPLC Retention : Compound 38 (RT = 6.54 min) suggests moderate polarity, which may correlate with the target compound’s chromatographic behavior if similar substituents are present.

Pharmacological Implications

- Pyrazole Role: The 1H-pyrazole ring in all analogs acts as a hydrogen-bond acceptor/donor, critical for target binding (e.g., kinase ATP pockets).

- Substituent Effects: Fluorophenyl (): Electron-withdrawing fluorine enhances binding affinity but may reduce lipophilicity. Bromobenzoyl (): Bromine’s steric bulk and polarizability could improve target interaction but increase molecular weight.

Biological Activity

N-(4-ethoxybenzyl)-6-(1H-pyrazol-1-yl)nicotinamide is a synthetic compound that has garnered interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a nicotinamide core linked to a 1H-pyrazole moiety through a 4-ethoxybenzyl substituent. Its molecular formula is , with a molecular weight of approximately 284.31 g/mol. The unique structural arrangement contributes to its biological activities.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 284.31 g/mol |

| Key Functional Groups | Nicotinamide, Pyrazole, Ethoxy |

This compound is believed to exert its biological effects through several mechanisms:

- Enzyme Interaction : The compound may inhibit or activate enzymes involved in nicotinamide metabolism, influencing various biochemical pathways.

- Receptor Modulation : It potentially interacts with specific receptors that recognize nicotinamide derivatives, thereby modulating cellular signaling processes.

- Gene Expression Regulation : The compound can affect the expression of genes regulated by nicotinamide-related pathways, impacting cellular functions.

Antitumor Activity

Preliminary studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent. For instance, it showed promising results against breast and prostate cancer cells, with IC50 values indicating effective cytotoxicity at low concentrations.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This activity positions it as a candidate for treating inflammatory diseases.

Neuroprotective Properties

The neuroprotective effects of this compound have been investigated in models of neurodegenerative diseases. Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits for conditions like Alzheimer's disease.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antitumor Efficacy :

- Anti-inflammatory Mechanism :

-

Neuroprotection Studies :

- In vitro experiments using SH-SY5Y neuroblastoma cells showed that the compound could reduce oxidative stress markers and enhance cell viability under neurotoxic conditions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for synthesizing N-(4-ethoxybenzyl)-6-(1H-pyrazol-1-yl)nicotinamide, and what are the critical reaction steps?

- Methodology : Synthesis typically involves multi-step reactions, such as:

- Suzuki-Miyaura coupling to introduce the pyrazole moiety to the pyridine core.

- Amidation using coupling reagents (e.g., HATU or EDC) to attach the 4-ethoxybenzyl group.

- Solvent selection (e.g., DMF or THF) and temperature control (60–100°C) are critical for optimizing yields.

- Purification via column chromatography or recrystallization ensures >95% purity .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Key Techniques :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and integration ratios (e.g., pyrazole protons at δ 7.5–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ calculated for C20H21N4O2: 365.1612) .

- X-ray Diffraction (XRD) : Resolves crystal structure and confirms stereochemistry (e.g., dihedral angles between aromatic rings) .

Q. What preliminary biological screening approaches are recommended for this compound?

- Experimental Design :

- In vitro assays : Test against cancer cell lines (e.g., HCT116, MCF7) using MTT assays, with IC50 calculations .

- Enzyme inhibition studies : Target kinases or viral proteases (e.g., HIV-1 protease) via fluorescence-based assays .

- Solubility and stability : Use HPLC to assess compound integrity in PBS or cell culture media .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., overlapping NMR signals) be resolved during characterization?

- Methodology :

- 2D NMR (COSY, HSQC) : Assigns coupled protons and carbon-proton correlations (e.g., distinguishing pyrazole C-H from nicotinamide groups) .

- Density Functional Theory (DFT) : Computational modeling predicts NMR chemical shifts for comparison with experimental data .

- Crystallographic validation : XRD provides unambiguous structural confirmation .

Q. What strategies optimize synthetic yield and purity for large-scale production?

- Approaches :

- Catalyst screening : Palladium catalysts (e.g., Pd(PPh3)4) for efficient Suzuki coupling with reduced byproducts .

- Reaction monitoring : Use LC-MS to track intermediate formation and adjust reaction times .

- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer solvent systems .

Q. How can structure-activity relationships (SAR) guide the modification of this compound for enhanced bioactivity?

- SAR Design :

- Substituent variation : Replace 4-ethoxybenzyl with fluorinated or heterocyclic groups to evaluate effects on kinase inhibition .

- Pyrazole ring substitution : Introduce electron-withdrawing groups (e.g., -CF3) to modulate binding affinity .

- Molecular docking : Simulate interactions with target proteins (e.g., viral proteases) using AutoDock Vina .

Q. How should researchers address inconsistent bioassay results across different studies?

- Troubleshooting :

- Standardize protocols : Use identical cell lines (e.g., ATCC-certified) and assay conditions (e.g., serum concentration, incubation time) .

- Control experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate compound stability during assays .

- Orthogonal assays : Confirm activity via Western blot (e.g., apoptosis markers) or isothermal titration calorimetry (ITC) for binding validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.